1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene
Description
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene (C₁₂H₁₃Br₂O) is a brominated aromatic compound featuring a benzene ring substituted at position 1 with a bromine atom and at position 3 with a (2-bromocyclopentyl)oxymethyl group. This structure combines halogenated and ether functionalities, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its molecular weight is approximately 338.04 g/mol, comparable to other bromoaryl ethers .
Properties
Molecular Formula |
C12H14Br2O |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-bromo-3-[(2-bromocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI Key |
XOENSVCIEJQKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves the following steps:
Bromination of Cyclopentane: Cyclopentane is brominated to form 2-bromocyclopentane using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Formation of 2-Bromocyclopentyl Methanol: The 2-bromocyclopentane is then reacted with formaldehyde (CH2O) in the presence of a base to form 2-bromocyclopentyl methanol.
Etherification: The 2-bromocyclopentyl methanol is then reacted with 1-bromo-3-methylbenzene in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, alkanes, or alkenes.
Scientific Research Applications
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparison with Similar Compounds
Structural Analogues with Ether Substituents
1-Bromo-3-((cyclohexyloxy)methyl)benzene
- Structure : Cyclohexyloxy group instead of cyclopentyloxy.
- Molecular Formula : C₁₃H₁₇BrO.
- Key Differences: Larger cyclohexyl ring increases steric hindrance and alters lipophilicity.
1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d)
- Structure : Benzyloxy substituent with a para-bromine.
- Molecular Formula : C₁₃H₁₀Br₂O.
- The second bromine increases molecular weight (343.03 g/mol) and reactivity in Suzuki couplings .
1-Bromo-3-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy (-OCF₃) group.
- Molecular Formula : C₇H₄BrF₃O.
- Key Differences : Strong electron-withdrawing -OCF₃ group deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the electron-donating cyclopentyloxy group .
Halogenated Analogues with Sulfonyl or Alkyl Groups
1-Bromo-3-(methylsulfonyl)benzene
- Structure : Methylsulfonyl (-SO₂CH₃) substituent.
- Molecular Formula : C₇H₇BrO₂S.
- Key Differences : Sulfonyl groups are highly electron-withdrawing, making the compound more acidic (pKa ~1-2) and less reactive in nucleophilic substitutions compared to ether-linked derivatives .
1-Bromo-3-(1,1-difluoropropyl)benzene
- Structure : Difluoropropyl chain.
- Molecular Formula : C₉H₉BrF₂.
- Key Differences : The aliphatic chain enhances hydrophobicity (logP ~3.5 vs. ~2.8 for the target compound). Fluorine atoms increase metabolic stability, relevant in drug design .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
Biological Activity
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene, a brominated aromatic compound, has garnered attention in scientific research for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supplemented by data tables to present findings clearly.
- Molecular Formula : C12H12Br2O
- Molecular Weight : 307.03 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities attributed to this compound are still under investigation, but preliminary studies suggest significant potential.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways and cellular responses.
Antimicrobial Activity
A study evaluated the antimicrobial properties of brominated compounds against various bacterial strains. The results indicated that this compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Control (Ampicillin) | Staphylococcus aureus | 25 |
Anticancer Potential
In vitro studies on cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells. A comparative analysis with known anticancer agents revealed that it had a lower efficacy but still showed promise.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 30 | Doxorubicin: 5 |
| HeLa (Cervical Cancer) | 25 | Cisplatin: 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
